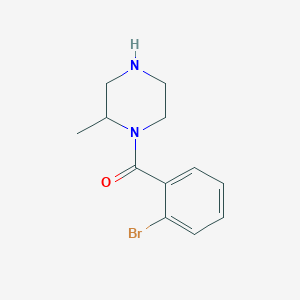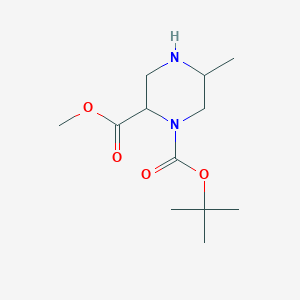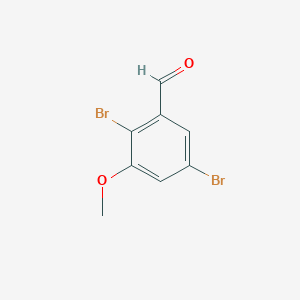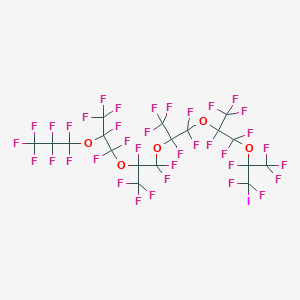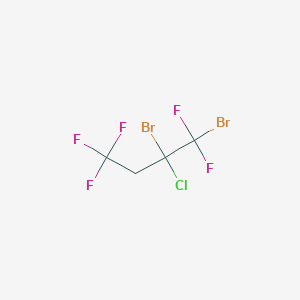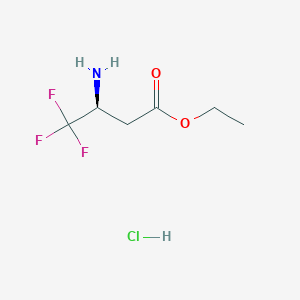
1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) is a chemical compound with the CAS Number: 1212369-20-4 . It has a molecular weight of 1154.09 and its IUPAC name is 1,1,1,2,2,3,3,5,6,6,8,9,9,11,12,12,14,15,15,17,18,18-docosafluoro-20-iodo-5,8,11,14,17-pentakis (trifluoromethyl)-4,7,10,13,16-pentaoxaicosane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H4F37IO5/c21-3 (22,1-2-58)5 (25,11 (33,34)35)59-17 (50,51)7 (27,13 (39,40)41)61-19 (54,55)9 (29,15 (45,46)47)63-20 (56,57)8 (28,14 (42,43)44)62-18 (52,53)6 (26,12 (36,37)38)60-16 (48,49)4 (23,24)10 (30,31)32/h1-2H2 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
1-Iodo-1H,1H,2H,2H-perfluoroalkanes, including the specific compound , have been extensively studied for their synthesis, properties, and reactivity. These compounds are synthesized through the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid, followed by treatment with triflic acid and aromatic compounds. They are known for their thermal stability and unique reactivity, which make them useful in various synthetic applications, including the formation of complex fluorinated structures (Umemoto & Gotoh, 1987).
Application in Material Science
The radical addition of perfluorinated alkyl iodides, such as 1-iodo-1H,1H,2H, 2H-perfluorododecane, to carbon nanomaterials like graphene and single-walled carbon nanotubes has been explored. This functionalization enhances the dispersibility of these nanomaterials in various solvents, which is crucial for their application in electronics, catalysis, and material science (Hamilton et al., 2010).
Environmental Implications
The environmental behavior of polyfluorinated iodine alkanes, including compounds similar to the one , has been studied around fluorochemical manufacturing plants. These compounds have been identified in various environmental matrices, indicating that they can volatilize and potentially contribute to the formation and distribution of perfluorinated carboxylic acids in the environment (Ruan et al., 2010).
Biological Degradation
Research on the microbial biodegradation of fluorotelomer alcohols, which are structurally related to the compound , has shown that these substances can be transformed into shorter-chain fluorinated acids by mixed bacterial cultures. This indicates a potential pathway for reducing the environmental persistence and bioaccumulation potential of such compounds (Arakaki et al., 2010).
Safety and Hazards
This compound is classified as a skin irritant (H315 - Causes skin irritation), an eye irritant (H319 - Causes serious eye irritation), and may cause respiratory irritation (H335 - May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Propriétés
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]-5-iodopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4F37IO5/c21-3(22,1-2-58)5(25,11(33,34)35)59-17(50,51)7(27,13(39,40)41)61-19(54,55)9(29,15(45,46)47)63-20(56,57)8(28,14(42,43)44)62-18(52,53)6(26,12(36,37)38)60-16(48,49)4(23,24)10(30,31)32/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGUVXXOAQWMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4F37IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1154.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)

